molecular formula C11H8F2N2OS B12910959 6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 221121-65-9

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B12910959
CAS No.: 221121-65-9
M. Wt: 254.26 g/mol
InChI Key: MSXUZUXFUOYZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a difluorobenzyl group attached to a thioxo-dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 2,6-difluorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, leading to the formation of the thioxo-dihydropyrimidinone core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thioxo group may also play a role in modulating the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a difluorobenzyl group and a thioxo-dihydropyrimidinone core. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

221121-65-9

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.26 g/mol

IUPAC Name

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H8F2N2OS/c12-8-2-1-3-9(13)7(8)4-6-5-10(16)15-11(17)14-6/h1-3,5H,4H2,(H2,14,15,16,17)

InChI Key

MSXUZUXFUOYZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=CC(=O)NC(=S)N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.